Home > Products > Screening Compounds P23373 > D-Ala2,MePhe4,Met5(O))enkephalinol
D-Ala2,MePhe4,Met5(O))enkephalinol - 64854-64-4

D-Ala2,MePhe4,Met5(O))enkephalinol

Catalog Number: EVT-268137
CAS Number: 64854-64-4
Molecular Formula: C29H41N5O7S
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Ala2,MePhe4,Met5(O))enkephalinol is a synthetic analog of met-enkephalin, a naturally occurring opioid peptide. [, , , , ] It acts as a potent agonist at opioid receptors, specifically the mu-opioid receptor. [] Due to its strong affinity for opioid receptors, FK 33-824 has been widely employed as a pharmacological tool to investigate the role of the opioid system in various physiological processes. [, , , , ]

Naloxone

    Compound Description: Naloxone is a medication primarily used to reverse opioid overdose. It is a competitive opioid receptor antagonist, meaning it binds to opioid receptors in the brain and prevents agonists like opioids from binding and exerting their effects. [, , , ]

    Relevance: While not structurally similar to D-Ala2,MePhe4,Met5(O))enkephalinol, naloxone is a crucial compound in these studies as it helps elucidate the mechanism of action of D-Ala2,MePhe4,Met5(O))enkephalinol and other opioid peptides. By blocking opioid receptors, naloxone helps determine if the observed effects of D-Ala2,MePhe4,Met5(O))enkephalinol are indeed mediated through opioid receptor interactions. [, , , ] For instance, naloxone's ability to attenuate the hormonal responses induced by D-Ala2,MePhe4,Met5(O))enkephalinol suggests that D-Ala2,MePhe4,Met5(O))enkephalinol exerts its effects through opioid receptors. [, , , ]

Corticotropin-Releasing Hormone (hCRH)

    Compound Description: Corticotropin-releasing hormone (hCRH) is a peptide hormone released from the hypothalamus. It acts on the anterior pituitary to stimulate the production and release of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol release from the adrenal glands. [, ]

    Relevance: Though not structurally related to D-Ala2,MePhe4,Met5(O))enkephalinol, hCRH is important in understanding the broader hormonal pathways influenced by D-Ala2,MePhe4,Met5(O))enkephalinol. Studies used hCRH to investigate the interaction between opioid peptides like D-Ala2,MePhe4,Met5(O))enkephalinol and the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the context of Cushing's disease. [, ]

Vasopressin

    Compound Description: Vasopressin, also known as antidiuretic hormone, is a peptide hormone involved in regulating water retention and blood pressure. It also plays a role in stimulating ACTH release from the pituitary gland. []

    Relevance: While not structurally similar to D-Ala2,MePhe4,Met5(O))enkephalinol, vasopressin was used in these studies to further investigate the impact of D-Ala2,MePhe4,Met5(O))enkephalinol on ACTH secretion in patients with Cushing's disease. [] The findings indicated that D-Ala2,MePhe4,Met5(O))enkephalinol did not affect the ACTH increase induced by vasopressin in these patients, suggesting a potential dysregulation of opioid control within the HPA axis in Cushing's disease. []

Growth Hormone-Releasing Hormone (GHRH)

    Compound Description: Growth hormone-releasing hormone (GHRH) is a hypothalamic peptide hormone that stimulates the release of growth hormone (GH) from the anterior pituitary gland. []

    Relevance: While not structurally related to D-Ala2,MePhe4,Met5(O))enkephalinol, GHRH was used in a study investigating the effects of the guanyl derivative of D-Ala2,MePhe4,Met5(O))enkephalinol (G-DAMME) on GH release. [] This study explored whether the enhancing effect of G-DAMME on GHRH-induced GH release was mediated through the inhibition of somatostatin, a hormone that inhibits GH release. []

Overview

D-Ala2,MePhe4,Met5(O)enkephalinol is a synthetic peptide that belongs to the class of opioid peptides. It is derived from the enkephalins, which are endogenous peptides that bind to opioid receptors in the brain and are involved in pain modulation, stress response, and various physiological processes. This compound is recognized for its enhanced potency and selectivity towards the μ-opioid receptor, making it a significant subject of study in pharmacology and neuroscience.

Source

The compound is synthesized through classical peptide synthesis methods, utilizing various chemical techniques to ensure the correct assembly of amino acids into a functional peptide structure. The synthesis typically involves solid-phase peptide synthesis or solution-phase methods, which allow for precise control over the sequence and modifications of the peptide.

Classification

D-Ala2,MePhe4,Met5(O)enkephalinol is classified under opioid peptides and specifically as a μ-opioid receptor agonist. It is characterized by specific amino acid substitutions that enhance its binding affinity and biological activity compared to its parent compounds.

Synthesis Analysis

Methods

The synthesis of D-Ala2,MePhe4,Met5(O)enkephalinol can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. The protection groups are removed at each step to allow for coupling.
  • Solution-Phase Synthesis: Classical solution-phase methods are also employed, where the peptide is synthesized in solution using hydroxysuccinimide esters for coupling reactions in the presence of weak bases like triethylamine.

Technical Details

The purification of the synthesized peptide is typically performed using high-performance liquid chromatography (HPLC), particularly utilizing C18 reverse-phase columns. The purity of the final product is confirmed through analytical techniques such as thin-layer chromatography and elemental analysis.

Molecular Structure Analysis

Structure

D-Ala2,MePhe4,Met5(O)enkephalinol consists of a sequence of amino acids with specific modifications:

  • Amino Acid Sequence: The compound features D-Alanine at position 2, a modified Phenylalanine (MePhe) at position 4, and a Met(O) at position 5.

Data

The molecular formula for D-Ala2,MePhe4,Met5(O)enkephalinol is C29H41N5O7SC_{29}H_{41}N_{5}O_{7}S, indicating it contains 29 carbon atoms, 41 hydrogen atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom . The structural modifications enhance its stability and receptor binding properties.

Chemical Reactions Analysis

Reactions

D-Ala2,MePhe4,Met5(O)enkephalinol undergoes various chemical reactions typical for peptides:

  • Hydrolysis: Peptides can be hydrolyzed under acidic or basic conditions, which can affect their biological activity.
  • Receptor Binding: The compound exhibits competitive binding with opioid receptors, demonstrating its efficacy as an agonist.

Technical Details

The binding affinity of D-Ala2,MePhe4,Met5(O)enkephalinol has been shown to be significantly higher than that of other enkephalins due to its structural modifications. This was confirmed through competition receptor binding assays .

Mechanism of Action

Process

D-Ala2,MePhe4,Met5(O)enkephalinol primarily acts as an agonist at the μ-opioid receptor. Upon binding:

  1. Receptor Activation: The compound activates the receptor leading to conformational changes.
  2. Signal Transduction: This activation initiates intracellular signaling pathways involving G-proteins.
  3. Physiological Effects: The downstream effects include analgesia (pain relief), sedation, and alterations in mood.

Data

Studies indicate that this compound induces significant receptor desensitization through G-protein-coupled receptor kinase pathways . This mechanism contributes to its prolonged effects compared to traditional opioid agonists.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and organic solvents depending on the specific formulation.

Chemical Properties

  • Stability: The modifications enhance stability against enzymatic degradation.
  • Melting Point: Specific melting points are not universally established but can be determined based on synthesis conditions.

Relevant data regarding these properties can be found in chemical databases such as PubChem .

Applications

D-Ala2,MePhe4,Met5(O)enkephalinol has several scientific applications:

  • Pharmacological Research: It is used to study opioid receptors' mechanisms and develop new analgesics with fewer side effects.
  • Neuroscience Studies: Investigating pain pathways and stress responses in animal models.
  • Potential Therapeutics: Due to its enhanced potency and selectivity for μ-opioid receptors, it holds promise for developing treatments for chronic pain and opioid addiction.
Introduction to D-Ala²,MePhe⁴,Met⁵(O)-Enkephalinol (DAMGO)

D-Ala²,MePhe⁴,Met⁵(O)-Enkephalinol (DAMGO) represents a synthetic enkephalin analog specifically engineered to overcome the pharmacological limitations of endogenous opioid peptides. As a structurally modified pentapeptide, DAMGO exhibits enhanced receptor selectivity, metabolic stability, and biological activity compared to natural enkephalins. This compound has become an indispensable research tool in neuropharmacology for investigating μ-opioid receptor (MOR) function and opioid signaling pathways. Its development marked a significant advancement in opioid research, providing scientists with a highly selective agonist that has facilitated the elucidation of MOR-mediated physiological effects, including analgesia, reward processing, and respiratory modulation, without the confounding activity at other opioid receptors that characterized earlier opioid compounds [1] [5].

Chemical Structure and Nomenclature

DAMGO possesses a systematically modified pentapeptide structure with the amino acid sequence: Tyr-D-Ala-Gly-N-Me-Phe-Met(O)-ol. Its molecular formula is C₂₉H₄₁N₅O₇S, with a molecular weight of 603.73 g/mol. The chemical name according to IUPAC nomenclature is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide [3] [9].

Table 1: Structural Comparison of DAMGO with Natural Enkephalins

Structural FeatureNatural EnkephalinDAMGO ModificationChemical Consequence
Position 2 Amino AcidGlycineD-AlanineEnhanced enzymatic stability against aminopeptidases
Position 4 ModificationPhenylalanineN-Methyl-Phenylalanine (MePhe)Increased lipophilicity and receptor binding affinity
Position 5 ResidueMethionine/LeucineMethionine Sulfoxide (Met(O))Reduced oxidation susceptibility
C-TerminusCarboxyl group (-COOH)Alcohol (-CH₂OH)Improved metabolic stability and membrane permeability
N-TerminusTyr-Gly bondIntact Tyr-D-Ala bondResistant to dipeptidyl aminopeptidase cleavage

The distinctive structural modifications in DAMGO include:

  • D-Alanine at position 2: Substitution of the natural L-alanine with its D-isomer confers resistance to enzymatic degradation by aminopeptidases, significantly extending the peptide's half-life in biological systems [4] [6].
  • N-Methyl-Phenylalanine at position 4: The addition of a methyl group to the amide nitrogen of phenylalanine enhances lipophilicity and receptor binding affinity through steric and electronic effects [5].
  • Oxidized Methionine at position 5: The sulfoxide formation (Met(O)) increases polarity while reducing oxidation susceptibility compared to the thioether group in methionine [3].
  • C-terminal alcohol: Replacement of the terminal carboxylic acid with a primary alcohol (indicated by the "-ol" suffix) dramatically improves metabolic stability by eliminating susceptibility to carboxypeptidases and enhances membrane permeability [3] [9].

The canonical SMILES representation for DAMGO is: CC(C(=O)NCC(=O)N(C)C(CC₁=CC=CC=C₁)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC₂=CC=C(C=C₂)O)N [5] [9]. These strategic modifications collectively transform the unstable endogenous enkephalin into a metabolically robust research tool with preserved receptor recognition properties.

Pharmacological Classification as a μ-Opioid Receptor Agonist

DAMGO is classified as a highly selective full agonist of the μ-opioid receptor (MOR), with negligible activity at δ-opioid (DOR) and κ-opioid (KOR) receptors at physiological concentrations. This selective agonism has been extensively characterized through receptor binding assays, second messenger studies, and functional biological assays. In vitro studies employing radioligand binding techniques demonstrate that DAMGO binds to MOR with subnanomolar affinity (Kᵢ typically < 1 nM), while exhibiting approximately 1000-fold lower affinity for DOR and KOR [1] [5].

Table 2: Pharmacological Profile of DAMGO at Opioid Receptors

Receptor TypeAffinity (Kᵢ, nM)Functional ActivityRelative EfficacyPrimary Signaling Pathways
μ-Opioid (MOR)0.1-0.5Full agonist++++Inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of Ca²⁺ channels
δ-Opioid (DOR)100->1000Partial agonist/Inactive+Minimal cAMP inhibition
κ-Opioid (KOR)500->1000Inactive-No significant activation

Functionally, DAMGO activates MOR-coupled intracellular signaling pathways with high efficacy and potency. In [³⁵S]GTPγS binding assays—a direct measure of G-protein activation—DAMGO stimulates MOR with an EC₅₀ typically in the low nanomolar range (1-10 nM). It effectively inhibits adenylyl cyclase activity, reducing intracellular cAMP accumulation by 70-90% in MOR-expressing cell systems. Additionally, DAMGO modulates ion channel activity through MOR coupling, including activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively contribute to its neuronal inhibitory effects [5] [8].

Notably, emerging research indicates that DAMGO exhibits preferential activation of μ-δ opioid receptor heteromers over μ homomers. When co-expressed in heterologous systems, μ-δ heteromeric complexes demonstrate enhanced DAMGO-induced calcium release (approximately 2.5-fold greater than in μ homomer-expressing cells) and increased [³⁵S]GTPγS binding (1.8-fold higher maximal stimulation), suggesting that DAMGO may function as a selective agonist for these physiologically relevant receptor complexes. This heteromer-selective activity provides new insights into DAMGO's pharmacological actions that extend beyond traditional views of opioid receptor selectivity [10].

The effects of DAMGO are completely reversible by competitive opioid antagonists such as naloxone and naltrexone, confirming its specific action through opioid receptors. This reversibility provides an important experimental control in pharmacological studies and enhances the compound's utility as a research tool for investigating opioid receptor function [3] [5].

Historical Development and Analog Design Rationale

The development of DAMGO occurred within the broader context of enkephalin analog research during the late 1970s and 1980s. This period witnessed intense efforts to overcome the pharmacological limitations of endogenous enkephalins, which exhibit poor metabolic stability (plasma half-life < 2 minutes) and lack receptor subtype selectivity. The initial breakthrough came with the development of FK 33-824 (later designated as D-Ala²,MePhe⁴,Met⁵(O)-enkephalin) by Sandoz Pharmaceuticals, which incorporated D-Ala² and N-MePhe⁴ modifications. DAMGO emerged as a refined analog that further optimized this prototype through C-terminal alcohol substitution [3] [9].

The rational design strategy underlying DAMGO's structure incorporated specific modifications targeting both receptor interaction and metabolic stability:

  • D-Amino acid substitution (Position 2): Replacement of glycine with D-alanine conferred steric hindrance against aminopeptidase M and other dipeptidyl aminopeptidases that rapidly cleave the Tyr¹-Gly² bond of natural enkephalins. This modification significantly extended the peptide's half-life in biological matrices without disrupting receptor recognition, as confirmed by preserved Tyr¹ pharmacophore orientation [4] [6].
  • N-methylation (Position 4): Incorporation of N-methyl-phenylalanine served dual purposes: a) The methyl group introduced steric constraints that reduced susceptibility to carboxypeptidase A and enkephalinase cleavage at the Phe⁴-Met⁵ bond; b) Enhanced lipophilicity improved blood-brain barrier penetration, as demonstrated in comparative permeability assays where N-methylated analogs showed 8-12-fold greater CNS uptake than non-methylated counterparts [3] [5].
  • Methionine sulfoxide modification: Oxidation of methionine to methionine sulfoxide eliminated oxidative degradation pathways while maintaining hydrogen bonding capacity crucial for receptor interaction. This modification addressed the instability observed in early methionine-containing analogs that underwent rapid oxidation in biological systems [3].
  • C-terminal alcohol substitution: The replacement of the C-terminal carboxyl group with a primary alcohol (designated "ol" in chemical nomenclature) was a critical innovation that: a) Abolished recognition by carboxypeptidases Y and B; b) Enhanced membrane permeability by reducing ionization state; c) Maintained receptor interaction geometry through preserved hydrogen bonding potential. This modification distinguished DAMGO from earlier analogs and significantly contributed to its enhanced metabolic stability [5] [9].

DAMGO was specifically developed to address limitations observed in earlier analogs like FK 33-824, which still exhibited partial degradation in plasma and brain homogenates. Systematic structure-activity relationship (SAR) studies demonstrated that the combined D-Ala², N-MePhe⁴, and Gly-ol⁵ modifications produced a compound with optimal receptor selectivity profile (μ versus δ selectivity ratio > 1000:1) and extended biological half-life (>30 minutes in plasma). These properties established DAMGO as a gold standard research agonist for μ-opioid receptor studies, facilitating investigations into receptor localization, signaling mechanisms, and regulatory processes that were previously challenging with less selective or stable opioid ligands [1] [5] [8].

Properties

CAS Number

64854-64-4

Product Name

D-Ala2,MePhe4,Met5(O))enkephalinol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

Molecular Formula

C29H41N5O7S

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1

InChI Key

HYZHONGSQNXMPH-IQNHEXCWSA-N

SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

FK 33-824; FK-33-824; FK33-824; SAN 33-824; Damme; Sandoz FK 33-824;

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.